

synthesis of 2-amino-N-(4-methoxyphenyl)benzamide from 2-aminobenzoic acid

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Compound of Interest

Compound Name: 2-amino-N-(4-methoxyphenyl)benzamide

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Application Note: Synthesis of 2-amino-N-(4-methoxyphenyl)benzamide

**Abstract

This document provides a detailed protocol for the synthesis of **2-amino-N-(4-methoxyphenyl)benzamide**, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents. The synthesis involves the coupling of 2-aminobenzoic acid and p-anisidine using a carbodiimide-mediated reaction, which is a widely used and efficient method for amide bond formation.^{[1][2]} This application note is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

2-amino-N-(4-methoxyphenyl)benzamide is a valuable scaffold in medicinal chemistry. Its structure, incorporating an anthranilamide core, is found in numerous biologically active molecules. The synthesis of this compound is a critical step in the discovery of new therapeutic agents. The protocol described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBT) as coupling agents to facilitate the

formation of the amide bond between 2-aminobenzoic acid and p-anisidine. This method is known for its mild reaction conditions and good to excellent yields for a range of substrates.[\[2\]](#)

Reaction Scheme

The overall reaction is a nucleophilic acyl substitution, where the amino group of p-anisidine attacks the activated carbonyl carbon of 2-aminobenzoic acid.

Reaction: 2-Aminobenzoic Acid + p-Anisidine → **2-amino-N-(4-methoxyphenyl)benzamide**

Experimental Protocol

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier |
|---|------------|-------------------|
| 2-Aminobenzoic acid | Reagent | Sigma-Aldrich |
| p-Anisidine | Reagent | Acros Organics |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis | TCI Chemicals |
| 1-Hydroxybenzotriazole (HOBT) | Synthesis | Oakwood Chemical |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | Laboratory | J.T. Baker |
| Brine | Laboratory | LabChem |
| Anhydrous Magnesium Sulfate | Reagent | EMD Millipore |

3.2 Equipment

- Round-bottom flask (100 mL)

- Magnetic stirrer and stir bar
- Argon or Nitrogen gas inlet
- Ice bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm)
- Column chromatography setup (silica gel)

3.3 Detailed Procedure

- Reaction Setup: To a 100 mL round-bottom flask, add 2-aminobenzoic acid (1.0 eq), p-anisidine (1.0 eq), and HOBt (1.1 eq).
- Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the solids.
- Cooling: Place the flask in an ice bath and stir the solution for 15 minutes under an inert atmosphere (Argon or Nitrogen).
- Addition of Coupling Agent: Slowly add EDC (1.2 eq) to the cooled reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexanes).
- Workup:
 - Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate.

- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-amino-N-(4-methoxyphenyl)benzamide**.

3.4 Characterization

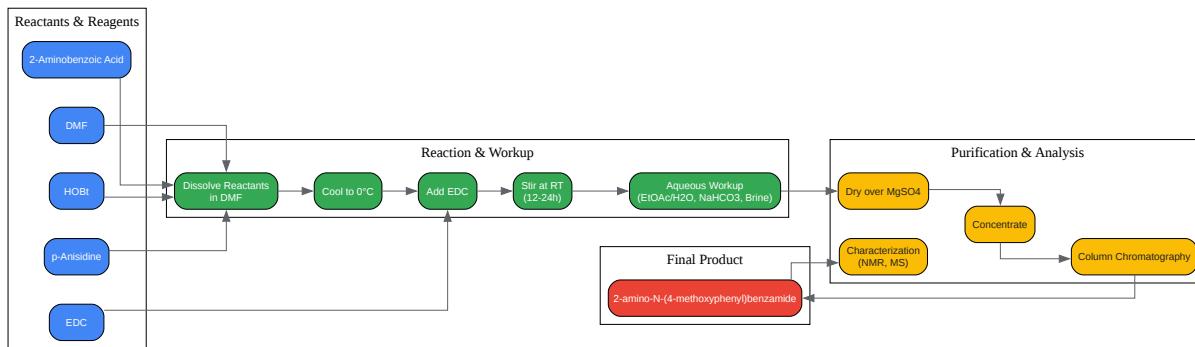
The identity and purity of the final product can be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Reactants and Reaction Parameters

| Reactant / Parameter | Molecular Weight (g/mol) | Molar Equivalents | Amount |
|----------------------|--------------------------|-------------------|-----------------|
| 2-Aminobenzoic acid | 137.14 | 1.0 | (Specify mass) |
| p-Anisidine | 123.15 | 1.0 | (Specify mass) |
| EDC | 191.70 | 1.2 | (Specify mass) |
| HOBt | 135.12 | 1.1 | (Specify mass) |
| Solvent | - | - | DMF |
| Reaction Temperature | - | - | 0 °C to RT |
| Reaction Time | - | - | 12-24 h |
| Product | 242.27 | - | (Specify Yield) |

Workflow Diagram



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Caption: Synthetic workflow for **2-amino-N-(4-methoxyphenyl)benzamide**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- EDC and HOBT are sensitizers and irritants; handle with care.
- DMF is a reproductive hazard; avoid inhalation and skin contact.

- Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of **2-amino-N-(4-methoxyphenyl)benzamide**. This procedure is scalable and can be adapted for the synthesis of related benzamide derivatives for various research and development applications.

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References

- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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